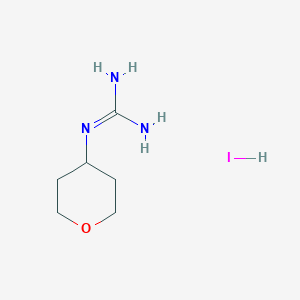

N-(oxan-4-yl)guanidine hydroiodide

Description

Significance of Guanidine (B92328) Scaffolds in Modern Organic and Materials Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental scaffold in both organic and materials chemistry. researchgate.netineosopen.orgineosopen.org Its prevalence stems from its strong basicity and the ability of its protonated form, the guanidinium (B1211019) cation, to form multiple hydrogen bonds. ineosopen.orgnih.gov This capacity for strong and specific interactions is leveraged in various applications.

In organic synthesis, guanidines and their derivatives are utilized as potent, non-ionic bases and as catalysts in a variety of reactions. ineosopen.orgthieme-connect.com Their strong basicity facilitates reactions such as Michael additions, aldol (B89426) condensations, and Henry reactions. thieme-connect.com The tunability of the substituents on the nitrogen atoms allows for the fine-tuning of their steric and electronic properties, leading to the development of chiral guanidine catalysts for enantioselective synthesis. ineosopen.org

In the realm of materials chemistry, the guanidinium group is a key component in the design of "smart" materials and functional polymers. researchgate.net The ability of the guanidinium cation to participate in extensive hydrogen bonding networks is exploited in the formation of supramolecular assemblies and crystal engineering. nih.gov Furthermore, guanidinium-rich scaffolds have been shown to facilitate the transport of molecules across biological membranes, making them valuable in the development of drug delivery systems. researchgate.net

Fundamental Chemical Characteristics of the Guanidinium Cation and its Protonation States

The guanidinium cation is the protonated form of guanidine and is exceptionally stable due to resonance delocalization of the positive charge across the three nitrogen atoms. wikipedia.org This delocalization results in a planar, symmetrical ion with three equivalent C-N bonds, each having a bond order of approximately 4/3. wikipedia.org This inherent stability contributes to the high pKaH of guanidine, which is approximately 13.6, making it a very strong base in aqueous solution. wikipedia.org Consequently, at physiological pH, guanidine exists almost exclusively as the guanidinium cation. wikipedia.orgnih.gov

The protonation state of the guanidine group is a critical determinant of its function. In its neutral form, guanidine possesses both nucleophilic and electrophilic character. ineosopen.org However, upon protonation, the resulting guanidinium cation becomes a potent hydrogen bond donor, capable of forming multiple, strong hydrogen bonds. ineosopen.orgnih.gov The ability to control the protonation state through pH or by the choice of counter-ion is a key aspect of its application in various chemical systems. The pKa value of a guanidine-containing compound is a crucial parameter that influences its ionization state and, consequently, its biological activity and physical properties. acs.org

Research Focus on N-(oxan-4-yl)guanidine Hydroiodide within Advanced Academic Disciplines

While broad research exists on guanidine derivatives, specific academic focus on this compound is more niche. Its structure, featuring a tetrahydropyran (B127337) (oxane) ring attached to the guanidine core, suggests potential applications where this specific substitution pattern is advantageous. The oxane moiety introduces a degree of conformational rigidity and alters the lipophilicity compared to simpler alkyl-substituted guanidines.

Research involving similar N-substituted guanidines can be found in medicinal chemistry, where the guanidine group is a known pharmacophore. nih.govnih.gov Guanidine derivatives are explored for a wide range of biological activities, including as inhibitors of enzymes and as agents targeting various receptors. nih.govnih.gov The synthesis of novel guanidine derivatives is an active area of research, with methods being developed to create structurally diverse libraries of these compounds for screening in various assays. organic-chemistry.orgcnr.it

In the context of this compound, its specific structure may be of interest in the design of molecules that interact with biological targets where the oxane ring can occupy a specific binding pocket. The hydroiodide counter-ion is a common choice in the synthesis and isolation of guanidine salts.

Interactive Data Table: Properties of Guanidine and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Guanidine | CH5N3 | 59.07 | Strong organic base. wikipedia.org |

| Guanidinium chloride | CH6ClN3 | 95.53 | Used as a protein denaturant. wikipedia.orgpharmacompass.comyacooscience.com |

| Guanidine hydroiodide | CH6IN3 | 187.00 | Salt form of guanidine. vwr.com |

| This compound | C6H14IN3O | - | Subject of this article. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(oxan-4-yl)guanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.HI/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRLEJLMIHVFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N=C(N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N Oxan 4 Yl Guanidine Hydroiodide

Nucleophilic and Electrophilic Reactivity Profiles of the Guanidine (B92328) Moiety

The guanidine group is a highly versatile functional group, capable of acting as both a strong nucleophile and, when protonated as the guanidinium (B1211019) ion, an electrophile. scripps.edunih.gov The neutral guanidine is strongly basic and nucleophilic due to the presence of three nitrogen atoms with lone pairs of electrons. scripps.edunih.gov The delocalization of electron density across the CN₃ backbone contributes to its high basicity (pKa of the conjugate acid is around 13.6) and nucleophilicity. scripps.edunih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the reactivity of guanidines. These studies help in understanding the thermodynamics and kinetics of reactions involving guanidines, such as in aza-Michael additions. nih.gov The nucleophilicity of the different nitrogen atoms within a substituted guanidine can vary, influencing the regioselectivity of its reactions. nih.gov For instance, in reactions with electrophiles, the substitution pattern on the guanidine nitrogens determines which nitrogen atom is the most nucleophilic. nih.gov

Conversely, when protonated, the resulting guanidinium cation is resonance-stabilized and can act as an electrophile. However, the guanidine carbon center is generally resistant to nucleophilic attack due to this strong resonance stabilization. organic-chemistry.org Recent strategies have been developed to enhance the electrophilicity of the guanidine carbon by converting guanidines into cyclic diimide structures, which disrupts the resonance and makes the carbon center more susceptible to nucleophilic substitution. organic-chemistry.orgresearchgate.net Mechanistic studies have shown that these reactions proceed through a nucleophilic addition-elimination pathway. organic-chemistry.org

Table 1: Reactivity Profile of the Guanidine Moiety

| Form | Role | Key Characteristics |

|---|---|---|

| Neutral Guanidine | Nucleophile, Strong Base | High basicity (pKa ≈ 13.6), electron-rich CN₃ core. scripps.edu |

Reaction Pathways Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing an oxygen atom. It is generally a stable and relatively unreactive moiety. youtube.com The puckered chair conformation of the oxane ring, similar to cyclohexane, minimizes ring strain. acs.org The carbon-oxygen bond length in unsubstituted oxetane, a related smaller ring, is 1.46 Å, and the C-O-C bond angle is 90.2°. acs.org While oxetanes are more reactive due to significant ring strain, the larger oxane ring exhibits considerably less strain and is therefore less prone to ring-opening reactions. youtube.com

Reactions involving the oxane ring typically require harsh conditions or specific activation. Ring-opening reactions, for example, are much less favorable than for smaller cyclic ethers like epoxides or oxetanes. youtube.com When such reactions do occur, they are often catalyzed by strong acids or involve powerful nucleophiles. magtech.com.cn The regioselectivity of ring-opening in unsymmetrically substituted oxanes is influenced by both steric and electronic effects. magtech.com.cn

In the context of N-(oxan-4-yl)guanidine hydroiodide, the oxane ring is primarily a structural scaffold and is not expected to be the primary site of reactivity under most conditions. However, its conformation and the steric bulk it imposes can influence the reactivity of the attached guanidine group. The ether oxygen can also act as a hydrogen bond acceptor, potentially influencing intermolecular interactions. rsc.org

Counterion Effects of Hydroiodide on Reaction Kinetics and Thermodynamic Control

In reactions where the guanidinium salt is a reactant, the nucleophilicity of the counterion can be a determining factor. For example, in reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD), the use of a non-nucleophilic counterion such as hexafluorophosphate (B91526) (PF₆⁻) can favor Diels-Alder cycloaddition. nih.govirb.hr In contrast, when a nucleophilic counterion like iodide (I⁻) or chloride (Cl⁻) is present, an aza-Michael addition may be the preferred pathway. nih.gov This is because the nucleophilic anion can compete with the desired reaction or participate in alternative reaction pathways. nih.gov

The counterion also affects the physical properties of guanidinium salts, such as their solubility and the strength of ion pairing. rsc.org These factors can, in turn, impact reaction kinetics. For instance, strong ion pairing can reduce the effective concentration of the reactive species in solution, thereby slowing down the reaction rate. The size of the anion can influence the chemical shift of the guanidinium N-H protons in NMR spectra, indicating different degrees of interaction between the cation and anion. rsc.org

The acidity of the reaction medium, which is influenced by the hydroiodide, can also be a critical factor. For example, the kinetics of disproportionation reactions involving iodous acid are sensitive to the acidity of the solution. ceon.rs

Studies on Intermolecular Interactions and Supramolecular Assembly

Guanidinium salts are well-known for their ability to form strong intermolecular interactions, particularly hydrogen bonds and salt bridges, which can lead to the formation of ordered supramolecular assemblies. nih.govnih.gov The planar, Y-shaped structure of the guanidinium group, with its multiple hydrogen bond donors, is highly effective at binding to anionic species like carboxylates and phosphates. nih.govresearchgate.net

These interactions are fundamental to the role of arginine (which contains a guanidinium group) in protein structure and function, particularly in RNA binding. nih.gov The guanidinium moiety can also participate in cation-π interactions with aromatic systems. nih.gov Theoretical studies have shown that complexes between the guanidinium cation and aromatic amino acids are stabilized by both hydrogen bonding and cation-π interactions. nih.gov

The self-assembly of guanidinium-containing molecules can lead to the formation of various structures, such as lamellar patterns in lipoplexes used for gene transfection. nih.gov The formation of these ordered assemblies is a spontaneous process driven by the physicochemical properties of the constituent molecules. nih.gov Guanidinium-functionalized polymers have also been shown to undergo liquid-liquid phase separation (coacervation) in the presence of monovalent salts, driven by π-π stacking interactions between the guanidinium groups. acs.org

Table 2: Types of Intermolecular Interactions involving the Guanidinium Moiety

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | Strong directional interactions between N-H donors and electronegative atoms (e.g., O, N). | Key to molecular recognition and self-assembly. rsc.orgnih.gov |

| Salt Bridges | Electrostatic attraction between the guanidinium cation and an anionic group. | Important in biological systems (e.g., protein-RNA binding). nih.gov |

| Cation-π Interactions | Attraction between the guanidinium cation and the electron-rich face of an aromatic ring. | Contributes to the stability of complexes with aromatic molecules. nih.gov |

Multi-Component Reactions and Heterocycle Formation Facilitated by Guanidinium Salts

Guanidine and its salts are valuable reagents in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds. researchgate.netbohrium.com In these reactions, guanidine can act as a nucleophilic building block, providing a C-N-C-N unit to the final heterocyclic structure. bohrium.com

A prominent example is the Biginelli reaction, where guanidine hydrochloride can be used to synthesize dihydropyrimidines. nih.gov Guanidinium salts can also act as catalysts in MCRs. researchgate.net The ability of guanidine to react with bis-electrophiles is a common strategy for constructing nitrogen-rich heterocycles such as pyrimidines and quinazolines. nih.gov For instance, the condensation of guanidine with 1,3-dicarbonyl compounds is a classical method for pyrimidine (B1678525) synthesis. bohrium.com

Microwave-assisted one-pot cyclocondensation reactions involving guanidinium salts have been developed for the efficient synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net The choice of reaction conditions, including the use of guanidinium salts, is often crucial for the success of these transformations. nih.gov For example, the use of hydrochloride salts of guanidines has been found to be essential for certain cyclocondensation reactions. nih.gov The versatility of guanidine in MCRs makes it a powerful tool for generating molecular diversity in drug discovery and materials science. rug.nl

Structural Elucidation and Advanced Conformational Analysis of N Oxan 4 Yl Guanidine Hydroiodide

Advanced Spectroscopic Characterization for Molecular Architecture Determination (e.g., High-Resolution NMR, X-ray Diffraction)

The definitive structure of N-(oxan-4-yl)guanidine hydroiodide is established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and X-ray diffraction.

High-Resolution NMR Spectroscopy: NMR spectroscopy provides detailed information about the molecular framework in solution. Both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the oxane and guanidine (B92328) moieties. nih.gov In ¹H NMR, specific signals would correspond to the protons on the oxane ring and the N-H protons of the guanidinium (B1211019) group. The chemical shifts and splitting patterns of the oxane protons would confirm the substitution at the C4 position. Similarly, ¹³C NMR would show distinct peaks for the carbon atoms of the oxane ring and the unique carbon of the guanidinium group (C=N). nih.govrsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(oxan-4-yl)guanidinium Cation This table presents predicted chemical shift (δ) ranges in ppm relative to TMS, based on typical values for tetrahydropyran (B127337) and guanidinium fragments.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Oxane C2/C6-H (axial & equatorial) | ¹H | ~3.4 - 4.0 | Protons adjacent to the ring oxygen. |

| Oxane C3/C5-H (axial & equatorial) | ¹H | ~1.5 - 2.0 | Protons on the carbon adjacent to the substitution site. |

| Oxane C4-H | ¹H | ~3.5 - 4.1 | Proton on the carbon bearing the guanidinium group. |

| Guanidinium N-H | ¹H | ~6.5 - 8.0 | Broad signals due to exchange and quadrupole effects; position is solvent-dependent. rsc.org |

| Guanidinium C | ¹³C | ~155 - 160 | Characteristic shift for the central carbon of a guanidinium ion. rsc.org |

| Oxane C2/C6 | ¹³C | ~65 - 70 | Carbons adjacent to the ring oxygen. |

| Oxane C4 | ¹³C | ~45 - 55 | Carbon atom attached to the nitrogen of the guanidine group. |

| Oxane C3/C5 | ¹³C | ~30 - 35 | Remaining ring carbons. |

X-ray Diffraction: While NMR reveals the structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. researchgate.net This technique maps the electron density of a crystalline sample to determine the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and torsional angles. nih.govmdpi.com For this compound, X-ray analysis would confirm the chair conformation of the oxane ring, the planarity of the guanidinium group, and the specific hydrogen-bonding network and crystal packing arrangement. preprints.orgmdpi.com

Tautomeric Equilibria in Substituted Guanidines: Impact of Substituents and Environment

Guanidine and its derivatives can exist as different tautomers, which are isomers that interconvert through the migration of a proton. rsc.org For an N-substituted guanidine like N-(oxan-4-yl)guanidine, several tautomeric forms are possible in the neutral state, differing in the position of the C=N double bond and the location of the hydrogen atoms on the nitrogen atoms. researchgate.net

The stability of these tautomers is governed by several factors:

Substituent Effects: The nature of the substituent on the nitrogen atom plays a key role. The oxanyl group is an aliphatic, electron-donating substituent. This influences the basicity of the adjacent nitrogen atom and can affect the position of the tautomeric equilibrium. rsc.orgmdpi.com

Environmental Factors: The surrounding environment, particularly the polarity of the solvent, profoundly impacts which tautomer is favored. nih.gov Polar, protic solvents can stabilize more polar tautomers through hydrogen bonding. In the solid state, intermolecular hydrogen bonding within the crystal lattice is a dominant factor in determining which tautomer crystallizes. mdpi.com

In the case of this compound, the guanidine group is protonated to form the guanidinium cation. Due to resonance, the positive charge is delocalized over the central carbon and the three nitrogen atoms, making the C-N bonds of similar length and rendering the concept of distinct tautomers less relevant for the cation itself. The focus then shifts to the protonation site and the resulting stable, resonance-hybridized ion.

Conformational Dynamics of the Oxane Ring within the Guanidinium Scaffold

The six-membered oxane (tetrahydropyran) ring is not planar. To minimize angular and torsional strain, it adopts a puckered conformation, predominantly a "chair" form. In this compound, the guanidinium group is attached to the C4 position of this ring. This substituent can occupy one of two positions:

Equatorial: Extending from the "equator" of the ring. This is generally the more stable position for bulky substituents as it minimizes steric clashes with other ring atoms.

Axial: Extending parallel to the main axis of the ring.

The oxane ring is dynamic and can undergo a "ring flip" or "ring inversion," where one chair conformation converts to another. During this process, equatorial substituents become axial, and axial substituents become equatorial. The energy barrier for this interconversion can be studied using variable-temperature NMR spectroscopy. nih.gov For this compound, it is expected that the conformation with the bulky guanidinium group in the equatorial position would be significantly more populated and thermodynamically favored. Conformational analysis using computational modeling and experimental techniques like NMR is crucial for understanding the molecule's preferred three-dimensional shape. nih.govunifi.it

Analysis of Hydrogen Bonding Networks and Crystal Packing in Hydroiodide Salts

In the solid state, the structure of this compound is dictated by the efficient packing of its constituent ions and the formation of a robust hydrogen-bonding network. The guanidinium cation is an exceptional hydrogen bond donor due to the protons on its nitrogen atoms (N-H). rsc.org The iodide anion (I⁻) is a good hydrogen bond acceptor.

Interactive Table 2: Potential Hydrogen Bonds in Crystalline this compound

| Donor | Acceptor | Bond Type | Significance |

|---|---|---|---|

| Guanidinium N-H | Iodide (I⁻) | N-H···I⁻ | Primary, strong, charge-assisted interaction defining the crystal lattice. nih.gov |

| Guanidinium N-H | Oxane Oxygen (O) | N-H···O | Possible intramolecular or intermolecular interaction influencing conformation. |

| Oxane C-H | Iodide (I⁻) | C-H···I⁻ | Weak interaction contributing to overall packing stability. |

Computational Chemistry and Theoretical Aspects of N Oxan 4 Yl Guanidine Hydroiodide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(oxan-4-yl)guanidine hydroiodide. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for chemical reactivity.

The guanidinium (B1211019) group is the dominant feature influencing the electronic structure. The positive charge of the guanidinium cation is not localized on a single atom but is delocalized across the central carbon and the three nitrogen atoms due to resonance. This delocalization is a key factor in the stability of the cation. Theoretical calculations can quantify this charge distribution and visualize the molecular orbitals involved. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Various reactivity descriptors can be calculated to predict how this compound will interact with other chemical species. These include:

Electrostatic Potential (ESP): ESP maps reveal the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the N-(oxan-4-yl)guanidinium cation, the ESP would show a high positive potential around the guanidinium group, indicating its susceptibility to attack by nucleophiles.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity provide a general measure of a molecule's reactivity.

A representative table of calculated reactivity descriptors for a guanidinium-containing compound is shown below.

| Descriptor | Value (arbitrary units) | Interpretation |

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical stability |

| Chemical Hardness | 4.85 | Resistance to change in electron configuration |

| Electronegativity | 3.65 | Power to attract electrons |

Prediction and Analysis of Basicity (pKa) and Protonation State Energetics

The basicity of the guanidine (B92328) moiety is one of its most defining chemical properties. Guanidine itself is one of the strongest organic bases, and this high basicity is retained in its derivatives. Computational methods are highly effective in predicting the pKa of guanidines and understanding the energetic factors that govern their protonation states.

The high basicity of the guanidine group in N-(oxan-4-yl)guanidine is due to the exceptional stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized over the three nitrogen atoms through resonance, as previously mentioned. This delocalization significantly stabilizes the protonated form, making the parent guanidine a strong proton acceptor.

Computational approaches to pKa prediction often involve calculating the free energy change of the protonation reaction in solution. This is typically done using a thermodynamic cycle that separates the process into gas-phase proton affinity calculations and solvation free energy calculations for the neutral and protonated species. The pKa can then be derived from the calculated free energy change. The accuracy of these predictions is highly dependent on the chosen theoretical level and the solvation model used.

The energetics of protonation can be further dissected to understand the contributions of various factors, such as the electronic effects of the oxane ring substituent and the specific solvent environment. The oxane ring, being an aliphatic and electron-donating group (by induction), can slightly influence the basicity of the guanidine group.

A table illustrating the calculated energetic components of protonation for a model guanidine system is provided below.

| Energetic Component | Value (kcal/mol) | Description |

| Gas-Phase Proton Affinity | -250 | Energy released upon protonation in the gas phase |

| Solvation Energy (Neutral) | -10 | Free energy of solvation for the neutral guanidine |

| Solvation Energy (Cation) | -60 | Free energy of solvation for the guanidinium cation |

| Free Energy of Protonation | -15 | Overall free energy change of protonation in solution |

Molecular Dynamics Simulations and Conformational Sampling of Guanidinium Systems

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, solvation structure, and interactions with its environment.

The N-(oxan-4-yl)guanidinium cation has several rotatable bonds, leading to a variety of possible conformations. The oxane ring can exist in a chair conformation, and the orientation of the guanidinium group relative to the ring can vary. MD simulations can sample these different conformations and determine their relative populations at a given temperature. This is crucial for understanding which shapes the molecule is most likely to adopt in solution, which in turn influences its reactivity and interactions with biological targets.

Furthermore, MD simulations can provide a detailed picture of how the N-(oxan-4-yl)guanidinium cation and the iodide anion are solvated by water molecules. The simulations can reveal the structure of the hydration shells around the ions, the number of water molecules in the first solvation shell, and the average residence time of these water molecules. This information is important for understanding the thermodynamics of solvation and the ion's behavior in aqueous solution.

A representative data table from a conformational analysis of a substituted guanidinium system is shown below.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle (°) |

| 1 | 0.0 | 65 | 178 |

| 2 | 1.2 | 25 | 65 |

| 3 | 2.5 | 10 | -60 |

Elucidation of Reaction Mechanisms via Theoretical Modeling

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, computational chemists can identify the transition states, intermediates, and products, and determine the activation energies that govern the reaction rate.

For example, theoretical modeling could be used to study the mechanism of reactions where the guanidinium group acts as a catalyst or participates directly in the reaction. This could include reactions such as phosphate (B84403) ester hydrolysis, where guanidinium groups are known to stabilize the transition state through hydrogen bonding.

The process of elucidating a reaction mechanism using theoretical modeling typically involves the following steps:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products. This is often the most challenging part of the calculation.

Frequency Calculation: Vibrational frequencies are calculated for the optimized structures. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

A hypothetical reaction energy profile for a reaction involving a guanidinium compound is summarized in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

| Second Transition State | +10.8 |

| Products | -12.6 |

Applications in Advanced Chemical Systems and Materials Science

Development as Organocatalysts and Superbases in Organic Transformations

Guanidines are classified as superbases due to the exceptional stability of their protonated form, the guanidinium (B1211019) ion, which delocalizes the positive charge across three nitrogen atoms. This high basicity makes them potent organocatalysts for a variety of organic transformations. While specific catalytic data for N-(oxan-4-yl)guanidine hydroiodide is not extensively documented, the principles of guanidine (B92328) catalysis are well-established and applicable.

Guanidine-based catalysts are particularly effective in reactions that require a strong, non-nucleophilic base. They can facilitate reactions such as the ring-opening polymerization (ROP) of cyclic esters like lactide, δ-valerolactone, and ε-caprolactone. acs.org The catalytic cycle often involves the guanidine base activating an initiating alcohol, which then attacks the monomer. Some guanidine catalysts, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can act bifunctionally, activating both the monomer and the initiator, which enhances catalytic activity. acs.org The oxane ring in N-(oxan-4-yl)guanidine could influence catalyst solubility in various organic solvents and potentially modulate the steric environment around the catalytic center.

Table 1: Examples of Guanidine and Amidine Bases in Ring-Opening Polymerization

| Catalyst | Monomer(s) | Function | Reference |

|---|---|---|---|

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Lactide, δ-valerolactone, ε-caprolactone | Bifunctional activation of monomer and initiator | acs.org |

| N-methyl-TBD (MTBD) | Lactide | Base catalysis | acs.org |

This table showcases the catalytic utility of the guanidine functional group in related systems.

Precursors for Specialized Organic Materials and Supramolecular Architectures

The guanidinium group is a powerful structural motif in supramolecular chemistry. Its ability to act as a hydrogen-bond donor allows it to form strong and directional non-covalent interactions with various functional groups. nih.gov This property is fundamental to the construction of complex, self-assembling systems.

This compound can serve as a precursor for specialized materials. For instance, guanidines can react with dianhydrides to form poly(guanidine cyclic diimide)s, a class of polymers that, unlike highly stable polyimides, can be degraded in protic solvents at ambient temperatures. rsc.org This degradability opens avenues for creating recyclable or stimuli-responsive materials. The oxane moiety in this compound can also engage in hydrogen bonding and provides a flexible, non-planar scaffold, which can influence the packing and properties of the resulting supramolecular assemblies or polymers. The interplay between the guanidinium ion's interactions and the conformation of the oxane ring can lead to the formation of ordered architectures such as gels, liquid crystals, or porous organic frameworks.

Role in Ligand Design and Coordination Chemistry

The guanidine functional group is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal centers. nih.gov Neutral guanidines typically coordinate to metals through their imine nitrogen atom. Upon deprotonation, the resulting anionic guanidinate ligand can act as a bidentate chelating or bridging ligand, offering strong donation and electronic flexibility to stabilize various metal oxidation states.

N-(oxan-4-yl)guanidine can be employed as a ligand, where the oxane ring introduces specific steric and electronic characteristics. The presence of the ether oxygen in the oxane ring could potentially allow for secondary coordination to a metal center or influence the ligand's conformational preferences upon binding. The design of such ligands is crucial for developing metal complexes with tailored catalytic activity, magnetic properties, or biological functions. The ability of the guanidine fragment to form strong bonds with metals, combined with the structural influence of the oxane substituent, makes it a valuable component for creating novel coordination compounds.

Building Blocks for Complex Chemical Scaffolds and Heterocyclic Systems

Guanidines are fundamental building blocks in the synthesis of nitrogen-containing heterocyclic compounds and complex natural products. nih.gov Many biologically active natural products, such as palau'amine and tetrodotoxin, feature cyclic guanidine cores. nih.gov Synthetic methods to construct these intricate structures are of great interest to medicinal and organic chemists.

This compound serves as a versatile starting material for constructing more complex molecules. The guanidine unit can undergo cyclization reactions with various electrophiles to form five-, six-, or seven-membered rings. chemrxiv.org For example, modern catalytic methods involving transition-metal hydrogen atom transfer can enable the cyclization of alkenyl guanidines to produce cyclic guanidine structures under mild conditions. chemrxiv.org The pre-existing oxane ring in N-(oxan-4-yl)guanidine provides a ready-made heterocyclic fragment, allowing chemists to build molecular complexity by modifying the guanidine portion or by using the entire molecule as a scaffold for further elaboration. This approach is valuable in drug discovery and the synthesis of novel chemical probes.

Future Directions and Emerging Research Avenues for N Oxan 4 Yl Guanidine Hydroiodide

The landscape of chemical research is in a constant state of evolution, with the guanidine (B92328) functional group continuing to emerge as a privileged scaffold in fields ranging from organocatalysis to medicinal chemistry and materials science. nih.govineosopen.org N-(oxan-4-yl)guanidine hydroiodide, with its unique combination of a flexible, hydrophilic oxane ring and a strongly basic, hydrogen-bonding guanidinium (B1211019) core, stands as a promising, yet underexplored, platform for future innovation. The strategic directions for research into this compound and its derivatives are branching into several key areas, each promising to unlock new functionalities and applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(oxan-4-yl)guanidine hydroiodide, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution between oxan-4-amine and guanidine derivatives under controlled acidic conditions. For example, guanidine hydroiodide (CAS 19227-70-4) can react with oxane derivatives in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purification via recrystallization in ethanol/water mixtures improves yield and purity (>98%) .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis and NMR spectroscopy.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Analytical Framework :

- XRD : Resolve crystal structure and assess phase purity. For analogous guanidine salts, XRD has identified monoclinic systems with hydrogen-bonded networks .

- UV-Vis and FTIR : Confirm electronic transitions (e.g., π→π* in guanidine moieties) and functional groups (C=N, NH stretches) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What are the primary applications of this compound in materials science?

- Case Study : In perovskite solar cells, guanidine hydroiodide derivatives act as additives to enhance crystallinity and reduce charge recombination. Co-evaporation techniques (e.g., 0.1–0.3 mg/mL in DMSO) improve film morphology, increasing Jsc by 4.3× compared to untreated samples .

Advanced Research Questions

Q. How does the oxane ring influence the electronic and steric properties of this compound in catalytic systems?

- Mechanistic Insight : The oxane ring introduces steric hindrance, altering coordination sites in metal complexes. Computational studies (DFT) suggest reduced Lewis acidity compared to unsubstituted guanidine salts, impacting catalytic activity in C–N coupling reactions.

- Experimental Validation : Compare turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura) with/without oxane substitution.

Q. What strategies mitigate structural instability of this compound under humid or thermal conditions?

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Decomposition onset at 194–198°C for guanidine hydroiodide derivatives .

- Humidity Chambers : Monitor hygroscopicity via mass changes (e.g., >5% mass gain at 80% RH indicates poor stability).

Q. How do structural modifications (e.g., halogen substitution) alter the optoelectronic properties of this compound?

- Comparative Analysis : Replace iodide with bromide or chloride and measure bandgap shifts via UV-Vis (e.g., ΔEg ≈ 0.2 eV for iodide→bromide).

- Device Performance : In solar cells, bromide analogs show lower Voc (0.35 V vs. 0.40 V for iodide) due to deeper HOMO levels .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Discrepancies : Published yields range from 45% to 85% due to varying solvent purity and reaction scales.

- Resolution : Reproduce high-yield conditions (e.g., anhydrous DMF, inert atmosphere) and validate via interlaboratory studies.

Methodological Guidelines

- Safety : Handle in fume hoods with nitrile gloves (avoid latex degradation). Emergency measures for skin contact: rinse with 0.1 M sodium thiosulfate .

- Data Reporting : Include raw XRD/UV-Vis datasets in appendices, with processed data (e.g., crystallographic parameters, absorbance coefficients) in main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.